6-Amino-1H-indol-3-ol
CAS No.:
Cat. No.: VC16010537
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 6-amino-1H-indol-3-ol |
| Standard InChI | InChI=1S/C8H8N2O/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2 |
| Standard InChI Key | NGOYRGRMAOWZRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)NC=C2O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6-amino-1H-indol-3-ol, substitutions occur at the 3- and 6-positions, introducing hydroxyl and amino groups, respectively. This arrangement creates a polar, electron-rich system capable of hydrogen bonding and π-π interactions.
Key structural parameters inferred from analogous compounds include:
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Molecular Weight: ~148.16 g/mol (calculated from formula)
Spectroscopic Properties
While no direct NMR or MS data exists for 6-amino-1H-indol-3-ol, studies on 5-nitro-1H-indole-3-carboxylic acid ( 8.26 ppm for H2, 8.09 ppm for H6 ) suggest characteristic downfield shifts for protons adjacent to electron-withdrawing groups. The hydroxyl group at C3 would likely exhibit a broad signal near 10–12 ppm, as seen in 6-hydroxytryptamine derivatives .
Synthetic Approaches
Nitro Group Reduction Strategy
A common route to aminoindoles involves the reduction of nitro precursors. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole undergoes hydrogenation over Pd/C to yield 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (83% yield) . Applying this method to a 3-hydroxy-6-nitroindole precursor could generate 6-amino-1H-indol-3-ol after deprotection.
Critical Steps:
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Protection: Use of triisopropylsilyl (TIPS) groups to shield the indole NH during nitration .
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Reduction: Catalytic hydrogenation (H₂, Pd/C) or alternative reducing agents (e.g., SnCl₂/HCl).
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Deprotection: Acidic cleavage (e.g., HCl in ether ) to remove silyl protecting groups.
Multi-Step Functionalization
The synthesis of 3,4-diaminoindoles via Curtius rearrangement demonstrates the feasibility of introducing multiple amino groups. For 6-amino-1H-indol-3-ol, a sequential approach might involve:
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Bromination at C6 using N-bromosuccinimide (NBS).
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Palladium-catalyzed amination (e.g., Buchwald-Hartwig).
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Hydroxyl group introduction via oxidation or hydrolysis.
Physicochemical and Reactivity Profiles
Acid-Base Behavior
The compound exhibits amphoteric properties due to:
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Amino group: (protonation at NH₂)
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Hydroxyl group: (deprotonation at OH)
This dual functionality enables zwitterionic forms in physiological pH ranges, enhancing solubility in polar solvents.
Reactivity Patterns
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Electrophilic Substitution: The electron-rich indole ring directs incoming electrophiles to C2 and C5 positions.
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Oxidation: The hydroxyl group at C3 may undergo oxidation to form quinone-like structures under strong oxidizing conditions.
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Conjugation Chemistry: Both amino and hydroxyl groups serve as handles for bioconjugation (e.g., acylations, Schiff base formation) as seen in indol-3-yl-acetic acid conjugates .
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to reduce step count and improve yields.
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Biological Screening: In vitro assays for receptor binding affinity and cytotoxicity.
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Computational Modeling: DFT studies to predict reaction pathways and electronic properties.
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